molecular formula C10H17Br B2880724 2-bromospiro[4.5]decane CAS No. 2490418-55-6

2-bromospiro[4.5]decane

Cat. No.: B2880724
CAS No.: 2490418-55-6
M. Wt: 217.15
InChI Key: MAAQQKUXQLIULT-UHFFFAOYSA-N
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Description

2-Bromospiro[4.5]decane is a brominated spirocyclic compound with the molecular formula C₁₀H₁₇Br and a molar mass of 217.17 g/mol. The spiro[4.5]decane core consists of two fused rings: a cyclohexane and a cyclopentane sharing a single sp³-hybridized carbon atom (the spiro center). The bromine substituent at position 2 introduces stereochemical complexity, with (S)- and (R)-enantiomers reported .

Properties

IUPAC Name

3-bromospiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-9-4-7-10(8-9)5-2-1-3-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAQQKUXQLIULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromospiro[4.5]decane typically involves the bromination of spiro[4.5]decane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the spiro[4.5]decane, followed by the addition of a bromine atom to the resulting radical intermediate.

Industrial Production Methods

Industrial production of 2-bromospiro[4.5]decane may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to optimize the reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromospiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[4.5]decene.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of spiro[4.5]decanol, spiro[4.5]decylamine, etc.

    Elimination: Formation of spiro[4.5]decene.

    Oxidation: Formation of spiro[4.5]decanone.

    Reduction: Formation of spiro[4.5]decane.

Scientific Research Applications

2-bromospiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromospiro[4.5]decane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can undergo various transformations depending on the reaction conditions and reagents used. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Oxygen-Containing Spiro[4.5]decanes

Compound Structural Features Key Properties/Applications References
1,6-Dioxaspiro[4.5]decane Contains two oxygen atoms in the six-membered ring Found in insect pheromones (e.g., E,S-conophthorin) and floral scents; involved in plant-insect interactions .
1,6,9-Trioxaspiro[4.5]decane Three oxygen atoms, including a pyran ring Synthesized stereoselectively from D-glucose; potential use in antibiotics and anticancer agents due to structural mimicry of natural products .
8-Bromo-1,4-dioxaspiro[4.5]decane Bromine substituent on a dioxolane ring Used as a synthetic intermediate; high purity (98%) commercial availability highlights its utility in organic synthesis .

Key Insights :

  • Oxygen atoms enhance polarity and stability, making these compounds suitable for biological applications (e.g., pheromones) and stereoselective synthesis .
  • Brominated derivatives like 8-bromo-1,4-dioxaspiro[4.5]decane serve as versatile intermediates in pharmaceutical chemistry .

Sulfur- and Nitrogen-Containing Spiro[4.5]decanes

Compound Structural Features Key Properties/Applications References
1-Thia-4-azaspiro[4.5]decane Contains sulfur (thia) and nitrogen (aza) Derivatives show moderate to high anticancer activity against HepG-2, PC-3, and HCT116 cell lines .
2-Azaspiro[4.5]decane Nitrogen atom in the spiro framework Precursor to tricyclic lactams; structurally related to neuroactive Erythrina alkaloids .

Key Insights :

  • Sulfur and nitrogen incorporation improves bioactivity, particularly in anticancer and antimicrobial contexts .
  • Azaspiro compounds are pivotal in synthesizing complex alkaloid-like structures with neurobiological relevance .

Natural Spiro[4.5]decanes

Compound Source/Origin Key Properties/Applications References
Spirovetivanes Vetiveria zizanioides (vetiver oil) Sesquiterpenes with stress-response roles in plants; revised from hydroazulenic to spiro[4.5]decane structures in 1968 .
Conophthorin isomers Campanula floral scents Spiroacetals like E-7-ethyl-1,6-dioxaspiro[4.5]decane attract oligolectic bees; context-dependent ecological specificity .

Key Insights :

  • Natural spiro[4.5]decanes often serve ecological roles (e.g., defense compounds, pollinator attractants) .
  • Structural revisions (e.g., spirovetivanes) highlight the complexity of spirocyclic natural product identification .

Halogenated and Functionalized Derivatives

Compound Structural Features Key Properties/Applications References
2-Bromospiro[4.5]decane Bromine at position 2; chiral spiro center Enantiomers (S)- and (R)- are distinct; potential for asymmetric synthesis .
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane Bromophenyl substituent on dioxolane ring High molecular weight (297.19 g/mol); used in materials science and drug discovery .

Key Insights :

  • Halogenation (e.g., bromine) enhances electrophilicity, enabling cross-coupling reactions in synthetic chemistry .

Biological Activity

2-Bromospiro[4.5]decane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

2-Bromospiro[4.5]decane has a unique spirocyclic structure characterized by two interconnected rings sharing a single carbon atom. The bromine atom is attached to one of the carbons in the spiro system, creating a chiral center that allows for stereoisomerism, which can influence its biological activity . The molecular formula is C10H18BrC_{10}H_{18}Br, and it has a molecular weight of approximately 220.16 g/mol.

Synthesis Methods

The synthesis of 2-bromospiro[4.5]decane typically involves the bromination of spiro[4.5]decane using bromine in an organic solvent such as acetic acid or via microwave-assisted methods, which enhance yield and reduce reaction time .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various spiro compounds, including 2-bromospiro[4.5]decane. A study conducted on a series of spiro compounds demonstrated moderate antimicrobial activity against several bacterial strains. The results are summarized in Table 1.

Compound NameBacterial Strains TestedActivity Level
2-Bromospiro[4.5]decaneStaphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaNo significant activity

This indicates that while 2-bromospiro[4.5]decane exhibits some antimicrobial properties, its effectiveness varies across different bacterial species .

Case Studies

  • Microwave-Assisted Synthesis and Evaluation : A study utilized microwave-assisted synthesis to prepare various spiro compounds, including derivatives of 2-bromospiro[4.5]decane, and evaluated their biological activities. The results indicated that certain derivatives exhibited significant antimicrobial properties compared to their parent compounds, suggesting that functionalization at specific positions could enhance activity .
  • Stereoisomeric Effects : The presence of a chiral center in 2-bromospiro[4.5]decane allows for the formation of stereoisomers, which can have differing biological activities. Research into stereoisomerism has shown that one enantiomer may be more effective than another in targeting specific biological pathways or receptors, highlighting the importance of stereochemistry in drug design and efficacy .

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